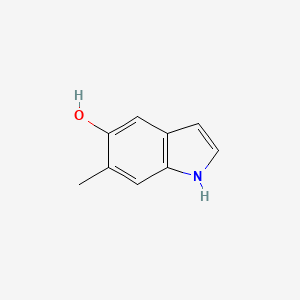

6-Methyl-1H-indol-5-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRHSWCFMVUMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Molecular Mechanistic Investigations of 6 Methyl 1h Indol 5 Ol and Indole Analogues Pre Clinical Research

Antimicrobial Research Applications

The indole (B1671886) nucleus is a critical pharmacophore for the development of new antimicrobial agents. rjptonline.org Indole derivatives have demonstrated significant activity against a variety of microorganisms, including multidrug-resistant strains. nih.govbenthamscience.com

Research into various indole analogues has revealed a broad spectrum of antimicrobial efficacy. For instance, certain indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide have shown minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Specifically, some indole-triazole derivatives have demonstrated promise as both antibacterial and antifungal lead compounds. nih.gov

Bis-indole analogues have also been evaluated for their antimicrobial properties against strains like Enterobacter, Escherichia coli, Staphylococcus aureus, and Bacillus, showing promising results. rjptonline.org Studies on indole diketopiperazine alkaloids have indicated good antibacterial activity (MIC values of 1.0–30.0 μM) and moderate antifungal activity (MIC values of 30.0–68.8 μM). frontiersin.org Notably, compounds 3b and 3c in one study were the most active against four tested bacteria, with MIC values ranging from 0.94–3.87 μM. frontiersin.org

The mechanism of action for some indole analogues involves the disruption of bacterial membranes. For example, α,ω-di(indole-3-carboxamido)polyamine derivatives have been shown to disrupt the bacterial membrane of S. aureus and the outer membrane of P. aeruginosa, suggesting that membrane perturbation is a key mechanism for their antimicrobial and antibiotic-potentiating activities. mdpi.com

Table 1: Antimicrobial Activity of Select Indole Analogues

| Compound/Analogue Type | Target Microorganism(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | nih.gov |

| Bis-indole analogues | Enterobacter, E. coli, S. aureus, Bacillus | Promising activity | rjptonline.org |

| Indole diketopiperazine alkaloids | Bacteria and Fungi | 1.0–30.0 μM (antibacterial), 30.0–68.8 μM (antifungal) | frontiersin.org |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | mdpi.com |

Anti-Inflammatory Research Mechanisms

Indole derivatives are recognized for their potential to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory response.

Some indole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. nih.gov For instance, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2 expression, which is associated with a reduced risk of gastrointestinal side effects. nih.gov

The anti-inflammatory properties of brominated indoles from marine molluscs have also been investigated. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated mouse macrophages. mdpi.com Specifically, 6-bromoindole (B116670) and 6-bromoisatin (B21408) significantly reduced the translocation of the pro-inflammatory transcription factor NF-κB. mdpi.com

Furthermore, indole-chalcone hybrids have demonstrated analgesic and anti-inflammatory effects in in vivo models. acs.org These compounds have shown the ability to reduce edema and pain responses, suggesting their potential as anti-inflammatory drug candidates. acs.org The anti-inflammatory activity of some asymmetric indole curcumin (B1669340) analogs has been linked to the inhibition of pro-inflammatory enzymes like COX-2 and β-glucuronidase, as well as pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). tandfonline.com

Anticancer Research: Cellular and Molecular Targets

The indole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines. mdpi.comnih.gov These compounds can influence multiple cellular processes, including enzyme activity, cell cycle progression, and apoptosis. mdpi.com

Inhibition of Enzyme Activity in Cancer Cell Proliferation Pathways

Indole derivatives have been shown to inhibit a variety of enzymes that are critical for cancer cell proliferation and survival. One key target is the HECT domain-containing E3 ubiquitin ligase NEDD4-1, which is often overexpressed in cancers. Indole-3-carbinol (I3C) and its analogues have been identified as small molecule inhibitors of NEDD4-1's enzymatic activity. researchgate.net

Another important class of enzymes targeted by indole compounds are topoisomerases, which are essential for DNA replication and transcription. mdpi.com The synthetic indole edotecarin, for example, is a potent inhibitor of Topoisomerase I. mdpi.com

Furthermore, some indole derivatives act as aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. frontiersin.org Novel indole-based derivatives have been designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), showing potent antiproliferative activity against breast cancer cell lines. frontiersin.org

Modulation of Cell Cycle Progression and Apoptosis Induction

A significant mechanism through which indole analogues exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death). mdpi.com

Indole-3-carbinol (I3C) and its dimeric product, 3,3′-diindolylmethane (DIM), are well-studied compounds that can induce apoptosis in cancer cells. nih.gov Their pro-apoptotic effects are mediated through the regulation of various signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.gov

Many indole derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, certain indole phytoalexins can induce cell cycle arrest at the G1, S, or G2/M phases, depending on the specific compound and cell type. mdpi.com Some indole-chalcone derivatives have been shown to arrest cells at the G2/M phase. mdpi.com Flow cytometry studies have confirmed the ability of various indole compounds to induce apoptosis and arrest the cell cycle, often accompanied by the modulation of key regulatory proteins like p53, cyclins, and cyclin-dependent kinases (CDKs). mdpi.com For instance, an I3C tetrameric derivative was found to induce G1 cell cycle arrest by inhibiting CDK6 expression. aacrjournals.org

Tubulin Polymerization Inhibition Studies

A prominent anticancer strategy involving indole analogues is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. tdl.orgtdl.org

Many indole-based compounds have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin. tdl.orgacs.orgnih.gov For example, 2-aryl-3-aroyl-indole analogues have shown potent inhibition of tubulin polymerization and strong antiproliferative activity against various human cancer cell lines. tdl.org Structure-activity relationship (SAR) studies have been crucial in optimizing the design of these inhibitors. For instance, it has been found that substitution at the C-6 position of the indole nucleus can play an important role in inhibiting cell growth. nih.gov

The efficacy of these compounds has been demonstrated in various cancer cell lines. One promising 6-aryl-3-aroyl-indole analogue, KGP591, was shown to cause significant G2/M arrest, disrupt microtubule structure, and inhibit cell migration in breast cancer cells. nih.gov

Table 2: Anticancer Mechanisms of Select Indole Analogues

| Analogue/Derivative Type | Mechanism of Action | Target(s) | Reference(s) |

|---|---|---|---|

| Indole-3-carbinol (I3C) analogues | Enzyme Inhibition | NEDD4-1 | researchgate.net |

| Synthetic indole edotecarin | Enzyme Inhibition | Topoisomerase I | mdpi.com |

| Indole-based derivatives | Enzyme Inhibition | Aromatase, iNOS | frontiersin.org |

| Indole-3-carbinol (I3C), 3,3′-diindolylmethane (DIM) | Apoptosis Induction | Bcl-2, Bax | nih.gov |

| Indole phytoalexins | Cell Cycle Arrest | G1, S, G2/M phases | mdpi.com |

| 2-aryl-3-aroyl-indole analogues | Tubulin Polymerization Inhibition | Colchicine binding site | tdl.org |

| 6-aryl-3-aroyl-indole analogues | Tubulin Polymerization Inhibition, Cell Cycle Arrest | G2/M phase | nih.gov |

Antioxidant Research and Radical Scavenging Properties

Indole derivatives are recognized for their antioxidant and radical scavenging properties, which contribute to their protective effects against oxidative stress-related damage. researchgate.netnih.gov

A study examining twenty-nine different indoles and their analogues found that the majority exhibited antioxidant activity against the ABTS•+ radical cation at physiological pH. researchgate.nettandfonline.com The antioxidant capacity of these compounds, measured as Trolox Equivalent Antioxidant Capacity (TEAC), often surpassed that of standard antioxidants like Trolox and ascorbic acid. nih.gov The inclusion of substituents like methoxy (B1213986) and hydroxy groups on the indole ring was found to enhance this activity. tandfonline.com

The antioxidant properties of indole-3-acetic acid and its analogues have been evaluated using in vitro models such as the DPPH radical scavenging assay and inhibition of microsomal lipid peroxidation. eurjchem.com Coupling aniline (B41778) and substituted anilines to 2-(1H-indol-3-yl)acetyl chloride was found to enhance the antioxidant properties, with a methoxy-substituted compound showing particularly high activity. eurjchem.com

Hybrid molecules incorporating the indole scaffold have also been designed to maximize antioxidant potential. For example, a series of indole-based caffeic acid amide derivatives, designed through the hybridization of caffeic acid and melatonin (B1676174) (an indoleamine), demonstrated potent free radical scavenging activity. mdpi.com Several of these compounds showed excellent DPPH radical scavenging activities and a high capacity to neutralize the ABTS•+ radical cation. mdpi.com

The mechanism of radical scavenging by indoles is thought to occur through a single electron transfer (SET) mechanism, where the indole ring donates an electron to neutralize the radical species. tandfonline.com

Investigation of Other Reported Pharmacological Activities in Research Models (e.g., Antiviral, Antidiabetic, Antimalarial, Anticholinesterase, Anticonvulsant)

The indole scaffold is a crucial component in a wide array of pharmacologically active compounds. chula.ac.th Research has extensively explored the derivatization of the indole nucleus to develop novel therapeutic agents with diverse activities, including antiviral, antidiabetic, antimalarial, anticholinesterase, and anticonvulsant properties. chula.ac.thnih.gov

Antiviral Activity:

Indole derivatives have demonstrated significant potential as antiviral agents against a range of viruses. nih.govacs.org For instance, certain indole-based compounds have been identified as potent inhibitors of HIV-1 fusion by targeting the gp41 hydrophobic pocket. nih.gov Modifications to the indole scaffold, such as the introduction of a -CN group at the 5-position, have led to compounds with strong anti-HCV activity. nih.gov One such derivative exhibited an eightfold higher activity compared to the reference drug clemizole. nih.gov

Furthermore, a novel class of indole alkaloids has shown promising activity against dengue and Zika viruses by interfering with the viral replication complex. asm.org Structure-activity relationship (SAR) studies on these compounds highlighted the importance of a substituent at the C-6 position for their antiviral efficacy. asm.org In the context of plant viruses, dithioacetal derivatives of indole have been synthesized and evaluated for their activity against Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV), and Tobacco Mosaic Virus (TMV). acs.orgnih.gov Notably, compound D21 from this series displayed superior anti-PVY activity compared to established agents like Ningnanmycin and ribavirin. acs.orgnih.gov

Antidiabetic Activity:

The indole nucleus is a key structural feature in compounds with potential antidiabetic properties. nih.gov Researchers have synthesized numerous indole derivatives and evaluated their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. sci-hub.semdpi.comresearchgate.net Inhibition of these enzymes can help in controlling postprandial blood glucose levels. sci-hub.seresearchgate.net

Several studies have reported the synthesis of indole-based compounds with potent inhibitory activity against these enzymes. sci-hub.semdpi.com For example, a series of hybrid indole-oxadiazole linked thiazolidinone derivatives were synthesized, and some compounds exhibited excellent inhibition of both α-amylase and α-glucosidase, surpassing the standard drug acarbose. mdpi.com The mechanism of action for some of these derivatives involves the reduction of postprandial blood glucose by inhibiting α-amylase and α-glucosidase. sci-hub.se

Antimalarial Activity:

Indole alkaloids and their synthetic derivatives have emerged as a promising class of antimalarial agents. nih.govresearchgate.net Many of these compounds have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govinpa.gov.br The proposed mechanisms of action for some indole-based antimalarials include the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.gov

Examples of indole-based compounds with significant antimalarial activity include ellipticine, olivacine, and cryptolepine (B1217406). inpa.gov.br Bisindoles and trisindoles have also been investigated, with some exhibiting IC50 values in the micromolar range against multidrug-resistant strains of P. falciparum. acs.org The structural diversity within the indole class allows for the development of compounds with multiple modes of action, which is a key strategy in combating drug resistance in malaria. nih.gov

Anticholinesterase Activity:

Inhibitors of acetylcholinesterase (AChE) are important for the management of neurodegenerative diseases like Alzheimer's. The indole nucleus has been a focus for the design of new AChE inhibitors. nih.govresearchgate.net Research has shown that simple indoles with substitutions on the benzene (B151609) ring have low inhibitory activity; however, the addition of a side chain to the pyrrole (B145914) ring can significantly enhance this activity. nih.gov

Various indole derivatives, including spirooxindole analogs engrafted with pyrazole (B372694) scaffolds, have been synthesized and evaluated for their AChE inhibitory potential. jyu.fiacs.org Some of these compounds have demonstrated moderate to strong inhibition of AChE. jyu.fiacs.org Molecular docking studies have helped to understand the binding interactions of these compounds with the active site of the enzyme. nih.gov

Anticonvulsant Activity:

Indole derivatives have been investigated for their potential as anticonvulsant agents. researchgate.netresearchgate.netinnovareacademics.in Various research models, including maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizures, have been used to evaluate their efficacy. researchgate.netekb.eg

For instance, N,N-dialkylaminoalkoxy-2-oxo-indole-3-ylidene benzohydrazides have shown anticonvulsant activity in both MES and PTZ seizure models. researchgate.net Other studies have focused on indole semicarbazone derivatives and have identified compounds with significant protection against electrically induced seizures. researchgate.netinnovareacademics.in The versatility of the indole scaffold allows for the synthesis of a wide range of derivatives with potential applications in the treatment of epilepsy. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Indoles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of lead compounds. For substituted indoles, these studies have provided critical insights into how different substituents and their positions on the indole ring influence their biological activities. nih.govacs.org

General SAR Principles for Indole Derivatives:

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on both the benzene and pyrrole rings. nih.gov For instance, in the context of CB1 receptor allosteric modulators, SAR studies have shown that a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring enhance potency. nih.gov Similarly, for ligands targeting α-synuclein aggregates, the position of substituents is crucial, with 3-substituted and 6-substituted compounds showing higher binding affinities. acs.org

The linkage between multiple indole units in bisindole and trisindole structures also plays a significant role in their activity. nih.gov For example, in a series of bisindole HIV-1 fusion inhibitors, the linkage between the two indole rings at the 6-6' carbons was found to be optimal for activity, with other linkages resulting in reduced potency. nih.gov

SAR in Specific Pharmacological Activities:

Antiviral Activity: In the development of anti-HCV agents, the introduction of a cyano (-CN) group at the 5-position of the indole ring significantly enhanced antiviral activity. nih.gov For indole alkaloids targeting dengue and Zika viruses, the presence of a substituent at the C-6 position was identified as important for their antiviral effect. asm.org

Antidiabetic Activity: For indole derivatives acting as α-glucosidase inhibitors, the presence of an indole-NH group and a carbonyl oxygen that can interact with specific amino acid residues (Asp73 and Arg404) in the enzyme's active site is crucial for potent inhibition. sci-hub.se

Antimalarial Activity: In a series of indole-sulfonamide derivatives, bisindoles and trisindoles showed better antimalarial activity than their monoindole counterparts. acs.org The specific substitution pattern on the aromatic rings of these multi-indole structures was also found to influence their potency. acs.org For some cryptolepine derivatives, the introduction of an aminoalkyl side chain at C-11 resulted in enhanced antiplasmodial activity. inpa.gov.br

Anticholinesterase Activity: SAR studies on indole derivatives as acetylcholinesterase inhibitors have shown that adding a side chain to the pyrrole ring significantly improves inhibitory activity compared to simple substitutions on the benzene ring. nih.gov

Anticonvulsant Activity: In a series of N,N-dialkylaminoalkoxy-2-oxo-indole-3-ylidene benzohydrazides, methyl and propyl substitutions on the indole ring were found to be favorable for anticonvulsant activity. researchgate.net For quinoline-indole hybrids, compounds with an electron-donating group at position 6 of the quinoline (B57606) ring or unsubstituted analogues were found to be the most active anticonvulsants. ekb.eg

Receptor and Enzyme Interaction Studies with 6 Methyl 1h Indol 5 Ol Derivatives

Ligand-Receptor Binding Affinity and Selectivity Research

Estrogen Receptor (ERα/ERβ) Modulation Studies

Derivatives of the 2-phenyl-1H-indol-5-ol scaffold have been a focal point of research into selective estrogen receptor modulators (SERMs). These compounds are designed to interact with estrogen receptors (ERα and ERβ), which are key regulators of cellular processes and are implicated in conditions like postmenopausal osteoporosis and breast cancer. thieme-connect.com

Bazedoxifene, a notable derivative, features a 1H-indol-5-ol core and is recognized for its agonistic effects on bone and lipid metabolism while acting as an antagonist in breast and uterine tissues. thieme-connect.com This tissue-selective activity is a hallmark of SERMs. Research has shown that the binding of these indole-based compounds to ERα involves hydrogen bonding between the phenolic hydroxyl group and key amino acid residues, namely Arg-394 and Glu-353. thieme-connect.com

Further studies have explored the impact of various substitutions on the indole (B1671886) ring to enhance binding affinity and selectivity. For instance, ERA-923, another 2-phenyl indole derivative, demonstrated potent inhibition of estrogen binding to ERα with an IC₅₀ value of 14 nM. nih.govdrugbank.com In cellular assays, ERA-923 effectively blocked estrogen-stimulated growth with an IC₅₀ of 0.2 nM. nih.gov The selectivity of these compounds for ERβ over ERα is a significant area of investigation, as ERβ activation is associated with anti-proliferative effects in mammary tissues. mdpi.com One compound, designated as Estrogen receptor modulator 6, which is a selective ERβ agonist, exhibited a Kᵢ of 0.44 nM for ERβ, showing a 19-fold selectivity over ERα (Kᵢ=8.4 nM). medchemexpress.com

Table 1: Estrogen Receptor (ERα) Binding Affinity of Indole Derivatives

| Compound | Target | Action | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| ERA-923 | ERα | Antagonist | 14 | nih.gov |

| ERA-923 | Estrogen-stimulated growth | Inhibitor | 0.2 | nih.gov |

Serotonin (B10506) Receptor (5-HT1A, 5-HT1F, 5-HT2A, 5-HT6) Ligand Interactions

The indole nucleus is a common feature in ligands targeting serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric disorders. nih.govrsc.org Derivatives of 6-Methyl-1H-indol-5-OL have been investigated for their affinity and selectivity towards various 5-HT receptor subtypes.

Research into N(1)-arylsulfonyltryptamines, which are indole derivatives, identified potent ligands for the human 5-HT₆ receptor. nih.gov Specifically, the 5-methoxy-1-benzenesulfonyl analogue demonstrated high affinity. nih.gov Further studies revealed that substituting the arylsulfonyl group at the 1-position with a 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl group at the 2-position of the indole ring resulted in no loss of affinity, suggesting a specific binding conformation. nih.gov This led to the exploration of 4-(aminoethyl)indoles and the conformationally rigid 1,3,4,5-tetrahydrobenz[c,d]indole, which also showed high affinity for the 5-HT₆ receptor. nih.gov

In the context of other 5-HT receptors, studies on various indole derivatives have shown a range of affinities. For instance, some compounds have been found to be potent ligands for both 5-HT₁ₐ and 5-HT₂ₐ receptors, which are key targets for antipsychotic and antidepressant drugs. nih.gov The affinity of these ligands is often assessed through radioligand binding assays, with some derivatives showing much weaker affinity for other receptors like 5-HT₇, indicating a degree of selectivity. mdpi.com The structural and evolutionary closeness of the 5-HT₁ₐ receptor to subtypes like 5-HT₂ₐ, 5-HT₂C, 5-HT₆, and 5-HT₇ makes cross-reactivity a key consideration in drug design. acs.org

Table 2: Serotonin Receptor (5-HT) Binding Affinity of Indole Derivatives

| Compound Class | Target Receptor | Key Findings | Source |

|---|---|---|---|

| N(1)-arylsulfonyltryptamines | 5-HT₆ | Potent ligands, with the 5-methoxy-1-benzenesulfonyl analogue showing high affinity. | nih.gov |

| 4-(aminoethyl)indoles | 5-HT₆ | Displayed high affinity. | nih.gov |

| 1,3,4,5-tetrahydrobenz[c,d]indole | 5-HT₆ | Showed high affinity and good selectivity over other serotonin and dopamine (B1211576) receptors. | nih.gov |

| Various Indole Derivatives | 5-HT₁ₐ, 5-HT₂ₐ | Identified as potent ligands. | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition Research

The inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a critical strategy in cancer therapy to block angiogenesis. Indole derivatives have been explored as potent inhibitors of VEGFR-2 kinase.

A series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] jst.go.jpnih.govnih.govtriazine-based compounds were investigated, revealing that a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f] jst.go.jpnih.govnih.govtriazine core yielded potent inhibitors. nih.gov This research led to the development of BMS-540215, which demonstrated significant in vivo activity in preclinical models. nih.gov Further structure-activity relationship (SAR) studies indicated that a fluorine atom at the 4-position of the indole ring and the replacement of an ester group with an ether group at the 6-position were beneficial for improving potency against VEGFR-2. nih.gov One such O-linked indole derivative showed significant anti-angiogenesis activity with an IC₅₀ value of 3.8 nmol/L. ijpsr.info

More recent research has focused on developing dual inhibitors targeting both VEGFR and other kinases. For example, compounds have been designed to inhibit both VEGFR2 and Epidermal Growth Factor Receptor (EGFR), with some showing IC₅₀ values in the low nanomolar range for EGFR and moderate to good inhibitory activity against VEGFR2. nih.gov

Table 3: VEGFR-2 Inhibition by Indole Derivatives

| Compound | Target | IC₅₀ | Source |

|---|---|---|---|

| O-linked indole derivative | VEGFR-2 | 3.8 nmol/L | ijpsr.info |

| BMS-540215 | VEGFR-2 | Potent inhibitor | nih.gov |

Opioid Receptor Binding Affinity (MOR/DOR/KOR)

The δ-opioid receptor (DOR) is an attractive target for developing safer analgesics due to a lower risk of adverse effects compared to the μ-opioid receptor (MOR). jst.go.jp Indole-containing structures have been investigated for their potential as selective opioid receptor ligands.

Research on derivatives of KNT-127, a DOR-selective agonist, has shown that modifications to the indole-like quinoline (B57606) ring can significantly impact binding affinity and selectivity for DOR over MOR and κ-opioid receptors (KOR). jst.go.jpjst.go.jp For instance, a 5′-methoxy substitution on the quinoline ring increased DOR affinity and selectivity towards MOR, while a 6′-methoxy substitution reduced DOR affinity. jst.go.jp The terminal benzene (B151609) ring of the quinoline moiety is thought to be crucial for DOR selectivity by interacting with a specific sub-pocket in the receptor. jst.go.jp

Other studies have explored different indole-based scaffolds. Mitragynine pseudoindoxyl, for example, displayed high binding affinity for both MOR-1 and DOR-1. nih.gov Modifications at the C-9 position of this compound maintained high affinity at both receptors. nih.gov In another study, an indolizine (B1195054) derivative, which has a nitrogen at the bridge location of a 6,5-fused ring system, showed affinity for all three opioid receptors (KOR, MOR, and DOR). nih.gov

Table 4: Opioid Receptor Binding Affinity of Indole Derivatives

| Compound Series | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity | Source |

|---|---|---|---|---|

| KNT-127 | DOR | 0.36 | MOR/DOR = 171; KOR/DOR = 231 | jst.go.jp |

| 5′-methoxy derivative of KNT-127 | DOR | 0.12 | MOR/DOR = 350; KOR/DOR = 127 | jst.go.jp |

| 6′-methoxy derivative of KNT-127 | DOR | 0.79 | MOR/DOR = 50; KOR/DOR = 69 | jst.go.jp |

| Mitragynine pseudoindoxyl | MOR-1 | 0.8 | - | nih.gov |

| Mitragynine pseudoindoxyl | DOR-1 | 3 | - | nih.gov |

Enzyme Inhibition Profiling and Mechanistic Elucidation

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease, aiming to increase cholinergic activity in the brain. openmedicinalchemistryjournal.comsemanticscholar.org The indole scaffold is present in several natural and synthetic AChE inhibitors. rsc.org

Physostigmine, a well-known AChE inhibitor, contains a pyrrolo[2,3-b]indol-5-ol core structure. openmedicinalchemistryjournal.comsemanticscholar.org Research into novel AChE inhibitors has included the synthesis of various indole derivatives. For example, 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have been synthesized and screened for their AChE inhibitory activity. openmedicinalchemistryjournal.comsemanticscholar.org In these studies, compounds with electron-withdrawing groups like trifluoromethyl or cyano on the phenyl ring showed more effective enzyme inhibition. semanticscholar.org One such derivative with a trifluoromethyl phenyl ring effectively blocked the enzyme with an IC₅₀ of 50.2 nM. openmedicinalchemistryjournal.com This suggests that specific electronic properties of the substituents on the indole-related scaffold are crucial for effective binding and inhibition of AChE. openmedicinalchemistryjournal.comsemanticscholar.org

Table 5: Acetylcholinesterase (AChE) Inhibition by Tetrahydropyridine Derivatives

| Compound | Substituent | IC₅₀ (nM) | Source |

|---|---|---|---|

| 5a | Trifluoromethyl phenyl | 50.2 | openmedicinalchemistryjournal.com |

| 5b | 4-Cyano phenyl | 63.4 | openmedicinalchemistryjournal.com |

| 5h | 2-Fluoro-4-biphenyl | 122.0 | openmedicinalchemistryjournal.com |

| 5k | 2-Fluoro-3-chlorophenyl | 176.8 | openmedicinalchemistryjournal.com |

Kinase Inhibitory Activities

Substituted indoles, particularly those with hydroxyl and methyl groups, are recognized for their potential antioxidant, anti-inflammatory, and kinase inhibitory activities. Derivatives of 1H-indol-5-ol, the core structure of the compound in focus, are specifically noted for their promise in modulating protein kinases. google.com

A notable example is the complex derivative 5-(2-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro-[2.4]-heptan-7-ol, which contains the 2-methyl-1H-indol-5-ol moiety. This compound has been identified as a potent inhibitor of a range of protein tyrosine kinases (PTKs), including Vascular Endothelial Growth Factor Receptor (VEGFr), Epidermal Growth Factor Receptor (EGFr), c-kit, Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF). google.com

Further studies on related indole structures, such as derivatives of indole-6-carboxylate esters, have demonstrated targeted inhibition of VEGFR-2 tyrosine kinase (TK). The analysis of these derivatives revealed specific structure-activity relationships (SAR). For instance, compounds featuring a 2-bromo-4-chloro phenyl moiety or a 2,4-dibromophenyl moiety showed significant inhibitory activity against VEGFR-2 TK. nih.gov

| Compound Derivative | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-(2,4-dibromophenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-one (6a) | VEGFR-2 TK | 0.21 µM | nih.gov |

| 1-(2-bromo-4-chlorophenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-one (6c) | VEGFR-2 TK | 0.19 µM | nih.gov |

| 5-(2-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro-[2.4]-heptan-7-ol | VEGFr, EGFr, c-kit, PDGF, FGF | Potent Inhibitor | google.com |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Modulation

Indole derivatives are well-documented for their anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory mediators like those produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs), including the indole derivative Indomethacin, is the inhibition of COX enzymes. mdpi.com

Research into indole-based chalcones has provided specific data on their COX inhibitory profiles. Some of these derivatives exhibit selective inhibition of the COX-2 enzyme over the COX-1 enzyme. sci-hub.se Similarly, other research has identified series of [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(6-or 5-substituted)-1H-indol-3-yl]acetic acids with effective COX-II inhibitory activity. acs.org In addition to COX modulation, indole derivatives have been found to possess 5-lipoxygenase inhibitory activities. researchgate.net Studies on chalcone (B49325) derivatives have also shown potent inhibition of 15-lipoxygenase. uio.no

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 23.1 ± 0.6 µM | sci-hub.se |

| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 27.1 ± 2.3 µM | sci-hub.se |

| 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | COX-1 | 24.2 ± 0.3 µM | sci-hub.se |

Molecular Interactions with Biological Targets: Ligand Binding and Conformational Changes

The indole ring system is a versatile scaffold that allows derivatives to bind to a multitude of receptors and enzymes, thereby influencing various biological processes. Molecular modeling and structural studies have provided detailed insights into how these ligands interact with their biological targets.

For instance, studies on indole derivatives binding to serotonin receptors have revealed a classic binding pose within the orthosteric binding pocket. mdpi.com A crucial interaction is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and the highly conserved aspartate residue at position 3.32 (Asp 3.32) of the receptor. mdpi.com The indole moiety itself typically penetrates deep into a hydrophobic microdomain of the receptor, engaging in hydrophobic interactions with aromatic residues such as Trp 6.48, Phe 6.51, and Phe 6.52. mdpi.com Depending on the specific substitutions on the indole scaffold, additional hydrogen bonds can form. An example is a hydrogen bond between the nitrogen hydrogen of the indole ring and the side chain of a serine residue (Ser 5.43). mdpi.com

In a different context, certain 5-nitroindole (B16589) derivatives have been shown to interact with non-protein targets like the c-Myc promoter G-quadruplex DNA. d-nb.info Nuclear Magnetic Resonance (NMR) studies indicate that these compounds interact specifically with the terminal G-quartets at both the 5' and 3' ends of the G-quadruplex structure. d-nb.info

Computational and Theoretical Chemistry Studies of 6 Methyl 1h Indol 5 Ol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site, estimating the strength of the interaction, often expressed as a binding energy score. researchgate.net This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

For 6-Methyl-1H-indol-5-OL, docking studies would be instrumental in exploring its potential interactions with various enzymes and receptors. The indole (B1671886) nucleus is a well-known pharmacophore found in many biologically active compounds, and its derivatives have been the subject of numerous docking studies against targets such as kinases, polymerases, and various receptors. nih.govderpharmachemica.comresearchgate.net

The key structural features of 6-Methyl-1H-indol-5-OL that would govern its binding interactions are:

The Indole Ring System: The aromatic bicyclic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's binding pocket. nih.gov

The 5-OL (Hydroxyl) Group: This group is a potent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with polar residues (e.g., Aspartate, Glutamate, Serine) or the protein backbone, which can significantly anchor the ligand in the active site.

The 6-Methyl Group: The methyl group can contribute to binding through hydrophobic (van der Waals) interactions, potentially fitting into small, nonpolar sub-pockets within the active site.

The Indole N-H Group: The nitrogen-bound hydrogen in the pyrrole (B145914) ring can also act as a hydrogen bond donor. nih.gov

In a typical docking simulation, the 6-Methyl-1H-indol-5-OL molecule would be placed into the defined active site of a target protein, and an algorithm would explore various conformations and orientations to find the most energetically favorable pose. The results would highlight the specific amino acid residues involved in binding and the types of interactions formed, providing a rationale for its potential biological activity. researchgate.net

Table 1: Potential Molecular Interactions of 6-Methyl-1H-indol-5-OL in a Protein Binding Site

| Molecular Feature | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

| 5-Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O or N-H |

| 6-Methyl Group (-CH3) | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Met |

| Indole N-H Group | Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijpsi.org These models are developed by calculating a set of molecular descriptors and using regression methods to create a mathematical equation that can predict the activity or property of new, unsynthesized compounds. researchgate.net

For a series of analogs of 6-Methyl-1H-indol-5-OL, a QSAR study could be developed to predict a specific biological activity, such as enzyme inhibition. researchgate.net This involves synthesizing or computationally designing a library of related molecules with variations in their substituents. For each molecule, a wide range of descriptors would be calculated.

Common descriptor categories include:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Quantify the electronic properties, such as charge distribution and orbital energies.

Hydrophobic Descriptors: Relate to the molecule's lipophilicity (e.g., LogP), which influences membrane permeability and binding. nih.gov

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular refractivity). nih.gov

Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning approaches like Artificial Neural Networks (ANN) are then used to build the predictive model. ijpsi.org A robust QSAR model could reveal that, for instance, increasing hydrophobicity at a certain position enhances activity, while bulky substituents at another position are detrimental.

Table 2: Representative Molecular Descriptors for a QSPR/QSAR Study of 6-Methyl-1H-indol-5-OL

| Descriptor Type | Descriptor Name | Description | Potential Influence |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity. | Membrane permeability, hydrophobic interactions. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Drug transport and bioavailability. |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Binding affinity in polar environments. |

| Steric | Molecular Refractivity (MR) | Relates to molecular volume and polarizability. | How the molecule fits into a binding site. |

| Quantum Chemical | HOMO/LUMO Energy | Energy of frontier molecular orbitals. | Chemical reactivity and charge transfer. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. rsc.orgunina.it These methods provide detailed insights into orbital energies, charge distributions, and other fundamental electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For 6-Methyl-1H-indol-5-OL, the indole ring is an electron-rich aromatic system. The electron-donating nature of both the hydroxyl (-OH) and methyl (-CH3) groups would further increase the electron density of the ring system, raising the energy of the HOMO and making the molecule a better electron donor. FMO analysis would likely show the HOMO density concentrated on the indole ring, particularly the pyrrole moiety and the benzene (B151609) ring carbons ortho and para to the hydroxyl group. The LUMO would be distributed across the aromatic system. These calculations are crucial for predicting how the molecule would participate in charge-transfer interactions within a biological target. rsc.org

Quantum chemical calculations can compute numerous descriptors that characterize a molecule's electronic properties and reactivity.

Mulliken Charges: These provide an estimation of the partial atomic charge on each atom in the molecule, indicating sites prone to electrostatic interactions. For 6-Methyl-1H-indol-5-OL, the oxygen and nitrogen atoms are expected to carry significant negative partial charges, making them likely sites for electrophilic attack or hydrogen bonding.

Polarizability: This describes the ability of the electron cloud to be distorted by an external electric field. A higher polarizability suggests the molecule can more readily adapt its electron distribution to interact with a binding partner.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, identifying sites for nucleophilic and electrophilic interactions. rsc.org For this compound, the region around the hydroxyl oxygen would be strongly negative, while the N-H and O-H protons would be regions of positive potential.

Table 3: Predicted Quantum Chemical Properties of 6-Methyl-1H-indol-5-OL and Related Compounds

| Property | Description | Predicted Characteristic for 6-Methyl-1H-indol-5-OL |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating good nucleophilic/electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Governs electrophilic/electron-accepting character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate gap, indicative of a stable but reactive molecule. |

| Mulliken Charge on Oxygen | Partial atomic charge on the hydroxyl oxygen. | Significantly negative, indicating a site for hydrogen bonding. |

| Dipole Moment | Measure of overall molecular polarity. | Non-zero, due to the polar N-H and O-H bonds. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insight into the conformational flexibility of the ligand and protein, the stability of their interactions, and the role of solvent (water) molecules. ajchem-a.comspringernature.com

An MD simulation of a 6-Methyl-1H-indol-5-OL-protein complex, initiated from a promising docking pose, would reveal:

Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over time, one can assess whether the ligand remains stably bound in the active site or if it dissociates. nih.gov

Interaction Dynamics: MD simulations can show which hydrogen bonds or hydrophobic contacts are stable and persistent versus those that are transient.

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD can capture these induced-fit effects, which are not always apparent from rigid docking.

Role of Water: The simulation explicitly includes water molecules, allowing for the identification of key water-mediated hydrogen bonds that might bridge the ligand and protein, contributing to binding affinity.

These simulations provide a much more realistic and detailed picture of the binding event than static modeling alone, helping to refine hypotheses about the mechanism of action. frontiersin.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure to estimate key parameters related to a compound's journey through the body. japsonline.comchemmethod.com These predictions are vital for early-stage drug discovery, allowing researchers to prioritize compounds with favorable drug-like properties and flag those with potential liabilities, such as poor absorption or high toxicity. chemmethod.com

For 6-Methyl-1H-indol-5-OL, various ADME properties can be predicted using established computational models.

Table 4: Predicted ADME Profile for 6-Methyl-1H-indol-5-OL

| ADME Property | Parameter | Predicted Outcome for 6-Methyl-1H-indol-5-OL | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Likely high | Indicates good potential for oral bioavailability. |

| Water Solubility (LogS) | Moderately soluble | Sufficient solubility is required for absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Possible, but not guaranteed | Determines if the compound can act on the central nervous system. |

| Metabolism | CYP450 2D6 Inhibition | Likely a non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. japsonline.com |

| Metabolic Sites | Hydroxyl group (glucuronidation), aromatic ring (oxidation) | Predicts how the compound will be broken down and cleared. | |

| Excretion | Total Clearance | Predicted to be low to moderate | Relates to the compound's half-life in the body. |

| Drug-Likeness | Lipinski's Rule of Five | Compliant (e.g., MW < 500, LogP < 5) | Suggests the compound has physicochemical properties consistent with orally active drugs. |

Role of 6 Methyl 1h Indol 5 Ol in Medicinal Chemistry Research and Chemical Biology Tools

Utilization as a Building Block for Novel Bioactive Scaffolds

The potential of 6-Methyl-1H-indol-5-OL as a precursor for novel bioactive scaffolds is rooted in the established importance of substituted indoles in drug discovery. The methyl group can significantly alter a molecule's potency, selectivity, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect. Simultaneously, the hydroxyl group can enhance solubility and form crucial hydrogen bonds with biological targets.

While there is extensive research on the synthesis and biological evaluation of various indole (B1671886) derivatives, including those with antibacterial and anticancer properties, specific examples originating from 6-Methyl-1H-indol-5-OL are not readily found in the reviewed literature. jmchemsci.comrsc.org The synthesis of isomers, such as various 6-hydroxy indoles, has been documented, highlighting the chemical tractability of this class of compounds. acs.org For instance, a related compound, 4-fluoro-2-methyl-1H-indol-5-ol, is a known key intermediate in the synthesis of the VEGFR inhibitor, Cediranib, which underscores the potential of hydroxylated methylindoles in developing targeted therapies.

The functional groups of 6-Methyl-1H-indol-5-OL—the nucleophilic indole nitrogen and the phenolic hydroxyl group—offer versatile handles for chemical modification, allowing for the construction of more complex molecular architectures. However, the scientific community has yet to publish detailed studies on the successful application of this specific molecule in the generation of new therapeutic agents.

The following table provides an overview of related indole compounds and their documented biological significance, which suggests the potential, yet unproven, utility of 6-Methyl-1H-indol-5-OL.

| Compound/Scaffold | Biological Activity/Application |

| Indole Alkaloids (e.g., Reserpine, Vinblastine) | Antihypertensive, Antitumor |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Cediranib Intermediate (4-fluoro-2-methyl-1H-indol-5-ol) | Precursor for VEGFR inhibitor |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization Inhibition |

Design and Synthesis of Prodrugs and Targeted Delivery Systems (Research)

The concept of using prodrugs to improve the pharmaceutical properties of a drug, such as solubility, stability, and targeted delivery, is a widely used strategy in medicinal chemistry. acs.orgnih.gov The hydroxyl group of 6-Methyl-1H-indol-5-OL is an ideal site for the attachment of promoieties to create ester or ether-linked prodrugs. These linkages can be designed to be cleaved by specific enzymes at the target site, thereby releasing the active drug.

Despite the theoretical potential for developing prodrugs from 6-Methyl-1H-indol-5-OL, there is a lack of specific published research detailing the design, synthesis, and evaluation of such compounds. General strategies for creating prodrugs of indole-containing molecules exist, but their direct application to 6-Methyl-1H-indol-5-OL has not been reported.

Similarly, targeted drug delivery systems aim to increase the concentration of a drug at the site of action, reducing off-target side effects. While indole derivatives have been incorporated into such systems, there are no specific examples in the literature that utilize 6-Methyl-1H-indol-5-OL as the active compound.

The table below outlines common prodrug strategies that could theoretically be applied to 6-Methyl-1H-indol-5-OL, based on its chemical structure.

| Prodrug Strategy | Potential Application to 6-Methyl-1H-indol-5-OL |

| Ester Prodrugs | Attachment of a promoiety to the 5-hydroxyl group to improve lipophilicity or aqueous solubility. |

| Phosphate Esters | To significantly enhance aqueous solubility for intravenous formulations. |

| Carbonate/Carbamate Prodrugs | Modification of the 5-hydroxyl group to modulate drug release kinetics. |

| Glycoside Prodrugs | To target specific glucose transporters or for colon-specific delivery. |

Advanced Research Directions and Future Perspectives for 6 Methyl 1h Indol 5 Ol

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The traditional methods for synthesizing substituted indoles, such as the Fischer indole (B1671886) synthesis, have been foundational for over a century. thieme-connect.com However, the future of organic synthesis lies in the development of methodologies that are not only efficient but also environmentally sustainable. For 6-Methyl-1H-indol-5-OL, research is turning towards green chemistry and advanced process technologies.

One promising area is the development of catalyst-free synthesis. For instance, research on closely related 6-hydroxy indoles has demonstrated successful synthesis through the condensation of carboxymethyl cyclohexadienones and amines without the need for a metal catalyst. acs.org This approach, if adapted for 6-Methyl-1H-indol-5-OL, would reduce reliance on potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.

Furthermore, continuous flow chemistry is emerging as a powerful tool for synthesizing indole derivatives with higher throughput and greater control over reaction conditions compared to traditional batch synthesis. infona.placs.orgmdpi.com Flow microreactors can significantly shorten reaction times and improve yields, making the production process more efficient and scalable. thieme-connect.commdpi.com The application of heterogeneous catalysis within flow systems, using solid-supported catalysts like Amberlite IR-120, further enhances sustainability by allowing for easy separation and recycling of the catalyst. thieme-connect.com These innovative synthetic strategies are pivotal for producing 6-Methyl-1H-indol-5-OL and its analogs in a more economical and ecologically responsible manner.

| Synthetic Approach | Key Advantages | Relevant Analogs/Methods |

| Catalyst-Free Synthesis | Reduces metal waste, lowers cost, milder reaction conditions. | Condensation reactions for 6-hydroxy indoles. acs.org |

| Continuous Flow Chemistry | High throughput, improved safety, precise process control, scalability. mdpi.com | Fischer indole synthesis in microreactors, synthesis of substituted carbazoles. thieme-connect.comvapourtec.com |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, minimal product contamination. thieme-connect.com | Use of Amberlite IR-120 in flow synthesis of indoles. thieme-connect.com |

Application of Advanced Spectroscopic Techniques for Detailed Structural Analysis in Complex Research Matrices

While standard spectroscopic methods like NMR and basic mass spectrometry are sufficient for routine characterization, understanding the behavior of 6-Methyl-1H-indol-5-OL in a biological context requires more sophisticated analytical techniques. The focus is shifting towards methods that can detect and quantify the compound and its metabolites within complex research matrices, such as cell lysates or plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of this advanced analysis. It offers exceptional sensitivity and selectivity, making it possible to quantify low concentrations of small molecule inhibitors within cells. A validated LC-MS/MS method, for example, allows for the simultaneous measurement of multiple kinase inhibitors in cell lysates, providing crucial data on intracellular drug accumulation and potential drug-drug interactions at a cellular level. mdpi.com Such a method would be invaluable for studying how 6-Methyl-1H-indol-5-OL behaves inside cancer cells, whether it is metabolized, and how its concentration correlates with its biological effects.

Another advanced technique is High-Performance Affinity Chromatography (HPAC), which is used to screen and characterize the interactions between drugs and proteins. nih.gov By immobilizing target proteins (like specific kinases or albumin) onto a chromatography column, HPAC can rapidly assess the binding affinity of compounds like 6-Methyl-1H-indol-5-OL, providing direct insights into its potential targets and off-targets. nih.gov These advanced spectroscopic applications are essential for bridging the gap between the compound's chemical structure and its function in a complex biological system.

High-Throughput Screening Approaches for Identifying New Biological Activities

High-Throughput Screening (HTS) is a critical technology for discovering new biological roles for compounds like 6-Methyl-1H-indol-5-OL. Given its structural similarities to known kinase inhibitors, HTS platforms designed for kinase inhibitor discovery are particularly relevant. These assays are designed to be rapid, miniaturized, and automated, allowing for the testing of thousands of compounds against a panel of biological targets.

Several HTS technologies are available for kinase inhibitor screening. These are often based on the detection of adenosine (B11128) diphosphate (B83284) (ADP), the universal product of kinase reactions.

Luminescence-Based Assays : Platforms like ADP-Glo™ measure the amount of ADP produced in a kinase reaction through a coupled enzymatic process that generates light. promega.com These assays are highly sensitive, tolerant of high ATP concentrations, and show low interference from chemical compounds, making them ideal for primary screening. promega.com

Fluorescence-Based Assays : These include enzyme-coupled fluorimetric assays where ADP production is linked to the generation of a fluorescent signal. nih.gov Another method is fluorescence polarization (FP), which measures the change in the rotational speed of a fluorescently labeled peptide when it becomes phosphorylated by a kinase. bioassaysys.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : Assays like LanthaScreen® and Adapta® use the TR-FRET principle to detect either kinase-inhibitor binding or the phosphorylation of a substrate. thermofisher.com They are robust and can minimize interference from autofluorescent compounds.

By employing these HTS approaches, researchers can rapidly screen 6-Methyl-1H-indol-5-OL against a broad panel of human kinases to identify novel and specific targets, uncovering new therapeutic possibilities beyond its currently known activities.

| HTS Technology | Principle | Key Features |

| ADP-Glo™ | Luminescence-based ADP detection. promega.com | High sensitivity, robust, low compound interference. promega.com |

| Enzyme-Coupled Fluorescence | Fluorimetric detection of ADP. nih.gov | Cost-effective, simple mix-and-read format. nih.gov |

| Fluorescence Polarization (FP) | Measures changes in molecular rotation upon phosphorylation. bioassaysys.com | Homogeneous assay format, suitable for competitive binding studies. |

| TR-FRET (e.g., LanthaScreen®) | Time-resolved fluorescence resonance energy transfer. thermofisher.com | Reduced background interference, suitable for binding and activity assays. thermofisher.com |

Integration of Omics Data with Compound-Specific Research (e.g., Metabolomics, Proteomics)

To fully understand the biological impact of 6-Methyl-1H-indol-5-OL, it is essential to look beyond single-target interactions and embrace a systems-level view. The integration of "omics" technologies—proteomics and metabolomics—provides a comprehensive picture of how the compound affects cellular proteins and metabolic pathways.

Chemical Proteomics is a powerful strategy to identify the direct protein targets of a small molecule from a complex cellular environment. researchgate.net A common approach involves using "kinobeads," which are affinity matrices coated with multiple, broadly selective kinase inhibitors. nih.govacs.org When a cell lysate is incubated with these beads, a large portion of the cellular kinome is captured. If the lysate is pre-incubated with a free inhibitor like 6-Methyl-1H-indol-5-OL, the compound will compete for binding to its specific targets on the beads. By using quantitative mass spectrometry to compare which kinases are less abundant on the beads in the presence of the compound, researchers can identify its specific targets in an unbiased manner. acs.org

Metabolomics provides a snapshot of the small-molecule metabolites within a cell or biological fluid, revealing the downstream functional consequences of drug action. biomolther.org Studies have shown that the metabolism of tryptophan—the parent amino acid of the indole scaffold—is altered in cancer. mdpi.com Metabolomic profiling could reveal whether 6-Methyl-1H-indol-5-OL affects tryptophan metabolism or other key cancer-related pathways. For instance, analyzing plasma from patients treated with chemotherapy has revealed significant changes in indole-derived metabolites like indoxyl sulfate (B86663) and indole-3-acetic acid, suggesting these pathways are relevant to treatment response. biomolther.orgdovepress.com Applying metabolomics to cells treated with 6-Methyl-1H-indol-5-OL could uncover novel mechanisms of action and identify biomarkers of response.

Development of Advanced Computational Models for Predictive Biology

Computational modeling is an indispensable tool in modern drug discovery, enabling researchers to predict the biological activity of compounds and guide the design of more potent and selective molecules. For 6-Methyl-1H-indol-5-OL, several advanced computational approaches are being applied.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build models that predict the biological activity of a compound based on its physicochemical properties and structural features. mdpi.com By integrating machine learning algorithms, deep QSAR models can uncover complex relationships between a molecule's structure and its kinase inhibitory activity, facilitating the screening of vast virtual libraries for promising candidates. researchgate.netnih.gov

Molecular Docking is a computational technique that predicts the preferred binding orientation of a small molecule to its protein target. ijpsjournal.comisfcppharmaspire.com For 6-Methyl-1H-indol-5-OL, docking studies can predict how it fits into the ATP-binding pocket of various kinases, identifying key interactions like hydrogen bonds and hydrophobic contacts that are crucial for its inhibitory activity. ufv.br

Molecular Dynamics (MD) Simulations offer a more dynamic and powerful view of the inhibitor-target interaction. pnas.org MD simulations model the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose, the role of water molecules, and the conformational changes that occur upon binding. researchgate.netmdpi.com These simulations can help explain the basis for a compound's selectivity for one kinase over another and provide a detailed, atomistic understanding of the binding mechanism, which is critical for the rational design of next-generation inhibitors. rsc.orgnih.gov

| Computational Method | Purpose | Application for 6-Methyl-1H-indol-5-OL |

| QSAR | Predicts biological activity from chemical structure. mdpi.com | Predicting kinase inhibitory potency and guiding analog design. researchgate.net |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target. isfcppharmaspire.com | Identifying likely kinase targets and key binding interactions. ijpsjournal.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex. pnas.org | Assessing binding stability and understanding selectivity mechanisms. researchgate.netmdpi.com |

Q & A

What synthetic methodologies are most effective for preparing 6-Methyl-1H-indol-5-OL, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of 6-Methyl-1H-indol-5-OL often involves multi-step protocols, including functional group modifications and heterocyclic ring formation. A common approach is the use of click chemistry for introducing substituents. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuI as a catalyst (e.g., in PEG-400:DMF solvent systems) can achieve moderate yields (~30–35%) . Optimization strategies include:

- Catalyst loading : Adjusting CuI concentrations to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require careful removal during purification.

- Purification : Column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization in hot ethyl acetate improves purity .

How can structural discrepancies in reported NMR data for 6-Methyl-1H-indol-5-OL derivatives be resolved?

Advanced Research Question

Discrepancies in NMR spectra (e.g., chemical shift variations or splitting patterns) may arise from differences in solvent, pH, or tautomeric forms. To resolve these:

- Standardization : Use deuterated solvents (e.g., DMSO-d6) and report temperature conditions .

- Tautomer analysis : Compare experimental - and -NMR data with computational predictions (DFT calculations) to identify dominant tautomers .

- Cross-validation : Employ complementary techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) to confirm structural assignments .

What strategies are recommended for analyzing the oxidative stability of 6-Methyl-1H-indol-5-OL in biological assays?

Advanced Research Question

The indole hydroxyl group in 6-Methyl-1H-indol-5-OL is prone to oxidation, which impacts bioactivity. Methodological approaches include:

- Degradation studies : Monitor time-dependent stability in buffer solutions (pH 7.4) using HPLC or LC-MS to quantify degradation products (e.g., quinones) .

- Antioxidant co-administration : Add reducing agents (e.g., ascorbic acid) to assay media to mitigate oxidation .

- Metabolite profiling : Identify glucuronide or sulfate conjugates via enzymatic hydrolysis followed by LC-MS/MS .

How can researchers design experiments to evaluate the structure-activity relationship (SAR) of 6-Methyl-1H-indol-5-OL derivatives?

Advanced Research Question

SAR studies require systematic modification of substituents and evaluation of biological endpoints. Key steps include:

- Functional group variation : Synthesize analogs with substitutions at the 3-, 5-, or 6-positions (e.g., methoxy, halogen, alkyl groups) .

- Biological assays : Test antioxidant activity (e.g., DPPH radical scavenging) or enzyme inhibition (e.g., cytochrome P450 isoforms) using dose-response curves (IC/EC determination) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

What analytical techniques are critical for validating the purity of 6-Methyl-1H-indol-5-OL in crystallographic studies?

Basic Research Question

Purity validation ensures reliable crystallographic

- Chromatography : Use TLC (R values) or HPLC (retention time) to confirm homogeneity .

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm) .

- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (deviation <0.4%) .

How do solvent polarity and temperature affect the tautomeric equilibrium of 6-Methyl-1H-indol-5-OL?

Advanced Research Question

The keto-enol tautomerism of 6-Methyl-1H-indol-5-OL influences reactivity and spectral properties. Experimental approaches include:

- Variable-temperature NMR : Track chemical shift changes in DMSO-d6 or CDCl at 25–60°C to identify tautomeric ratios .

- Solvent polarity studies : Compare UV-Vis absorption spectra in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents to correlate tautomer stability with dielectric constants .

What are the best practices for resolving contradictory bioactivity data across studies on 6-Methyl-1H-indol-5-OL derivatives?

Advanced Research Question

Contradictions may arise from assay variability or compound instability. Mitigation strategies:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) or antioxidant testing .

- Negative controls : Include vehicle-only and reference compound (e.g., Trolox for antioxidants) in all assays .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

How can researchers optimize crystallization conditions for 6-Methyl-1H-indol-5-OL to obtain high-quality single crystals?

Basic Research Question

Successful crystallization depends on solvent selection and supersaturation:

- Solvent screening : Test mixtures like ethyl acetate/hexanes or methanol/water .

- Slow evaporation : Allow gradual solvent removal at 4°C to promote lattice formation .

- Additives : Introduce trace co-solvents (e.g., DMF) to modulate crystal growth .

Use SHELXL for structure refinement and PLATON for validation .

What metabolic pathways are implicated in the degradation of 6-Methyl-1H-indol-5-OL in mammalian systems?

Advanced Research Question

In vitro and in vivo metabolism studies reveal key pathways:

- Phase I metabolism : Hydroxylation by CYP450 enzymes (e.g., CYP3A4) at the methyl or indole positions .

- Phase II conjugation : Glucuronidation or sulfation of the hydroxyl group, detected via LC-MS/MS .

- Excretion profiling : Quantify urinary metabolites using stable isotope-labeled analogs as internal standards .

How can computational tools predict the physicochemical properties of 6-Methyl-1H-indol-5-OL for drug discovery applications?

Basic Research Question

Key parameters include logP, solubility, and pKa:

- Software : Use ChemAxon or ACD/Labs to calculate logP (predicted ~2.1) and aqueous solubility (~0.1 mg/mL) .

- pKa estimation : The hydroxyl group has a pKa ~9.5, influencing ionization in physiological conditions .

- ADMET profiling : SwissADME or ADMETlab2.0 predicts bioavailability, blood-brain barrier penetration, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.